molecular formula C4H9Cl2N5O B12364312 6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride

6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride

Katalognummer: B12364312
Molekulargewicht: 214.05 g/mol
InChI-Schlüssel: BYUJFBNUTCHLAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, the reaction of cyanuric chloride with amines can lead to the formation of triazine derivatives.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a compound containing an active hydrogen atom.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, thiols, or amines; typically carried out in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Used in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-amino-1,3,5-triazine: A simpler triazine derivative with similar structural features.

    2,4-diamino-6-chloro-1,3,5-triazine: Another triazine derivative with different substituents.

Uniqueness

6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride is unique due to the presence of both an aminomethyl group and an imino group, which can confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C4H9Cl2N5O

Molekulargewicht

214.05 g/mol

IUPAC-Name

6-(aminomethyl)-3-imino-6H-1,2,4-triazin-5-one;dihydrochloride

InChI

InChI=1S/C4H7N5O.2ClH/c5-1-2-3(10)7-4(6)9-8-2;;/h2H,1,5H2,(H2,6,7,10);2*1H

InChI-Schlüssel

BYUJFBNUTCHLAL-UHFFFAOYSA-N

Kanonische SMILES

C(C1C(=O)NC(=N)N=N1)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.